Structural Specificity vs. In-Class Nortriterpene Saponins
Eupteleasaponin I is defined by a precise glycosylation sequence: a 3-O-α-L-rhamnopyranosyl(1→2)-β-D-glucopyranosyl(1→3)-β-D-xylopyranosyl moiety linked to akebonoic acid, with a 28-O-β-D-glucopyranosyl ester [1]. This differentiates it from co-isolated eupteleasaponins: Eupteleasaponin II has an additional α-L-rhamnopyranosyl at the 4-position of the inner glucosyl [1]; Eupteleasaponin III adds both an α-L-arabinopyranosyl and a second α-L-rhamnopyranosyl to the same core [1]; Eupteleasaponin IV is the 28-O-deglucosyl derivative [1]; and Eupteleasaponin V and V acetate possess a different aglycone (eupteleogenin) [1].
| Evidence Dimension | Glycosylation Pattern and Aglycone Identity |
|---|---|
| Target Compound Data | 3-O-α-L-Rha-(1→2)-β-D-Glc-(1→3)-β-D-Xyl-akebonoic acid 28-O-β-D-Glc ester |
| Comparator Or Baseline | Eupteleasaponin II: 3-O-α-L-Rha-(1→2)-[α-L-Rha-(1→4)]-β-D-Glc-(1→3)-β-D-Xyl-akebonoic acid 28-O-β-D-Glc ester; Eupteleasaponin III: 3-O-α-L-Rha-(1→2)-[α-L-Ara-(1→4)-α-L-Rha-(1→4)]-β-D-Glc-(1→3)-β-D-Xyl-akebonoic acid 28-O-β-D-Glc ester; Eupteleasaponin IV: 3-O-α-L-Rha-(1→2)-[α-L-Ara-(1→4)-α-L-Rha-(1→4)]-β-D-Glc-(1→3)-β-D-Xyl-akebonoic acid; Eupteleasaponin V/V Acetate: 3-O-α-L-Rha-(1→2)-β-D-Glc-(1→3)-β-D-Xyl-eupteleogenin |
| Quantified Difference | Difference of 1-2 monosaccharide units, substitution position, and/or aglycone structure. |
| Conditions | Structural elucidation via chemical and physicochemical evidence (NMR, MS). |
Why This Matters
This precise structural differentiation confirms that 'eupteleasaponin' is not a homogeneous entity; selecting the specific I variant is mandatory for reproducing published findings tied to this exact structure.
- [1] Yoshikawa M, Murakami T, Oomiinami H, Matsuda H. Bioactive saponins and glycosides. XVI. Nortriterpene oligoglycosides with gastroprotective activity from the fresh leaves of Euptelea polyandra Sieb. et Zucc. (1): structures of Eupteleasaponins I, II, III, IV, V, and V acetate. Chem Pharm Bull (Tokyo). 2000 Jul;48(7):1045-50. doi: 10.1248/cpb.48.1045. PMID: 10923838. View Source
